Propargyl-PEG7-NHS Ester: A Comprehensive Technical Guide for Bioconjugation and Drug Development
Propargyl-PEG7-NHS Ester: A Comprehensive Technical Guide for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG7-NHS ester is a heterobifunctional crosslinker that has emerged as a powerful tool in bioconjugation, drug delivery, and proteomics.[1][2][3] Its unique architecture, featuring a terminal propargyl group for click chemistry, a hydrophilic seven-unit polyethylene (B3416737) glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester, offers researchers a versatile platform for the precise and efficient linkage of molecules.[1][4] The PEG spacer enhances the aqueous solubility and reduces the immunogenicity of the resulting conjugates, making it particularly valuable in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[5][6][7] This guide provides an in-depth overview of the core properties, applications, and experimental protocols for Propargyl-PEG7-NHS ester.
Core Properties and Specifications
Propargyl-PEG7-NHS ester is a valuable reagent for covalently modifying proteins, peptides, and other biomolecules containing primary amines.[8] The key quantitative data for this crosslinker are summarized in the table below, providing a quick reference for experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C22H35NO11 | [] |
| Molecular Weight | 489.51 g/mol | [] |
| CAS Number | 2093152-77-1 | [10] |
| Purity | Typically >95% | [5][10] |
| Appearance | White to off-white solid or viscous oil | [11] |
| Solubility | Soluble in DMSO, DMF, methylene (B1212753) chloride | [12][13][14] |
| Storage Conditions | Store at -20°C, desiccated | [10][13] |
Key Applications
The bifunctional nature of Propargyl-PEG7-NHS ester allows for a two-step conjugation strategy, making it a versatile tool in various applications:
-
Antibody-Drug Conjugates (ADCs): The NHS ester facilitates the attachment of the linker to lysine (B10760008) residues on an antibody. The terminal alkyne is then available for the highly specific "click" conjugation of an azide-modified cytotoxic drug.[1][5]
-
PROTACs: This linker can be used to connect a target protein-binding ligand and an E3 ligase-binding ligand in the synthesis of PROTACs for targeted protein degradation.[6][15][16]
-
Bioconjugation and Proteomics: It is widely used for the PEGylation of proteins and peptides, which can improve their solubility, stability, and pharmacokinetic properties.[3][8] The propargyl group also enables the attachment of reporter molecules, such as fluorescent dyes or biotin, for detection and analysis.[8]
-
Surface Modification: The NHS ester can be used to immobilize the linker onto amine-functionalized surfaces, with the propargyl group available for the subsequent attachment of biomolecules.[1][17]
Signaling Pathways and Experimental Workflows
The utility of Propargyl-PEG7-NHS ester lies in its ability to facilitate two distinct and highly efficient chemical reactions. The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and a typical experimental workflow.
NHS Ester Reaction with a Primary Amine
This diagram illustrates the fundamental mechanism of the NHS ester reaction with a primary amine, typically found on the lysine residues of proteins, to form a stable amide bond.
Caption: Reaction mechanism of Propargyl-PEG7-NHS ester with a primary amine.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This diagram outlines the "click chemistry" reaction between the propargyl group of the linker and an azide-functionalized molecule, catalyzed by copper(I), to form a stable triazole ring.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis
This diagram provides a high-level overview of the sequential steps involved in the synthesis of an ADC using Propargyl-PEG7-NHS ester.
Caption: General workflow for the synthesis of an antibody-drug conjugate.
Experimental Protocols
The following are detailed methodologies for key experiments involving Propargyl-PEG7-NHS ester.
Protocol 1: Labeling of an Antibody with Propargyl-PEG7-NHS Ester
This protocol describes the general procedure for conjugating Propargyl-PEG7-NHS ester to the primary amines of an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Propargyl-PEG7-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Reagent Preparation: Immediately before use, dissolve Propargyl-PEG7-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Propargyl-PEG7-NHS ester solution to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours on ice.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove the excess, unreacted Propargyl-PEG7-NHS ester and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by methods such as MALDI-TOF mass spectrometry or by quantifying the incorporated propargyl groups.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between a propargyl-labeled biomolecule and an azide-containing molecule.
Materials:
-
Propargyl-labeled biomolecule (from Protocol 1)
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)
-
Copper(I)-stabilizing ligand solution (e.g., 50 mM THPTA in water)
-
Reducing agent solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the propargyl-labeled biomolecule and the azide-containing molecule (typically at a 1:3 to 1:5 molar ratio).
-
Catalyst Preparation: In a separate tube, premix the CuSO4 solution and the ligand solution.
-
Reaction Initiation: Add the copper/ligand mixture to the biomolecule/azide mixture. Then, add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentrations are typically in the range of 0.1-1 mM for the biomolecule, with 1-5 equivalents of the azide, 0.5-1 equivalent of copper, 1-2 equivalents of ligand, and 5-10 equivalents of sodium ascorbate.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the resulting conjugate using size-exclusion chromatography or another suitable method to remove the copper catalyst, excess reagents, and byproducts.
Conclusion
Propargyl-PEG7-NHS ester is a highly versatile and efficient crosslinker that has become an indispensable tool for researchers in the fields of bioconjugation, drug development, and proteomics. Its unique combination of an amine-reactive NHS ester, a hydrophilic PEG spacer, and a "clickable" propargyl group provides a robust platform for the creation of well-defined and functional biomolecular conjugates. The detailed protocols and technical information provided in this guide are intended to facilitate the successful application of this powerful reagent in a wide range of research and development endeavors.
References
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- 3. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 4. Propargyl-PEG7-NHS ester, CAS 2093152-77-1 | AxisPharm [axispharm.com]
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